

An In-depth Technical Guide to the Solubility and Stability of Voriconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eroonazole*

Cat. No.: *B5103285*

[Get Quote](#)

Disclaimer: Initial searches for "**Eroonazole**" did not yield information on a compound with that specific name. This technical guide assumes a typographical error and focuses on Voriconazole, a structurally related and well-documented triazole antifungal agent. The principles and methodologies described herein are representative of the studies conducted for drugs within this class and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity. [1] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability but low aqueous solubility, which presents challenges in formulation development. [2][3] Understanding the solubility and stability profile of an active pharmaceutical ingredient (API) like Voriconazole is critical for developing safe, effective, and stable pharmaceutical dosage forms. This guide provides a detailed overview of the solubility and stability of Voriconazole, including experimental protocols and data analysis.

Solubility Profile of Voriconazole

The aqueous solubility of Voriconazole is low and pH-dependent. Its solubility is highest in acidic conditions.[1] The poor water solubility necessitates the use of solubilization techniques for parenteral and other aqueous formulations.

The following tables summarize the solubility data for Voriconazole and another relevant azole antifungal, Efinaconazole, in various solvents.

Table 1: Solubility of Voriconazole in Various Solvents

Solvent System	Concentration (mg/mL)	Temperature	Reference
Water (pH 7)	0.61	22°C	[4]
Water (Aqueous Solution)	0.5	Room Temperature	[5] [6]
Water (Aqueous Solution)	0.71	Not Specified	[2]
Acidic Conditions (pH 1.2)	2.7	Not Specified	[1] [3]
Ethanol	~20	Not Specified	[7] [8]
Dimethyl Sulfoxide (DMSO)	~20	Not Specified	[7] [8]
Labrafil M 1944CS (Oil)	126.38 ± 3.18	Not Specified	[2]
Cremophor RH 40 (Surfactant)	128.86 ± 2.94	Not Specified	[2]
Transcutol HP (Co-surfactant)	139.19 ± 4.42	Not Specified	[2]

Table 2: Solubility of Efinaconazole in Various Solvents

Solvent System	Concentration (mg/mL)	Temperature	Reference
Dimethyl Sulfoxide (DMSO)	≥ 100	Not Specified	[9]
Dimethyl Sulfoxide (DMSO)	>14	Not Specified	[10]
Dimethyl Sulfoxide (DMSO)	20	Not Specified	[11]
Methanol	Slightly Soluble	Not Specified	[10]
Chloroform	Slightly Soluble	Not Specified	[10]

Stability Profile of Voriconazole

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[\[5\]](#) Voriconazole has been shown to be susceptible to degradation under hydrolytic (especially alkaline), oxidative, and photolytic stress conditions.[\[5\]](#)[\[10\]](#)[\[12\]](#)

The following table summarizes the results from forced degradation studies on Voriconazole.

Table 3: Summary of Forced Degradation Studies of Voriconazole

Stress Condition	Reagent/Parameters	Duration	% Degradation	Degradation Product	Reference RT (min)
Acid Hydrolysis	0.1 M HCl	2 hours at 60°C	Significant Degradation	Not Specified	[6]
0.5 N HCl	48 hours	Not Specified	Not Specified	[1]	
3 N HCl	30 minutes	11.60%	4.41	[13]	
3 N HCl	60 minutes	16.92%	Not Specified	[13]	
Alkaline Hydrolysis	0.1 N NaOH	30 minutes at 60°C	Significant Degradation	Not Specified	[6]
0.1 N NaOH	30 minutes	55.58%	4.45	[13]	
0.1 N NaOH	60 minutes	78.75%	4.44	[13]	
0.1 N NaOH	90 minutes	100%	4.44	[13]	
0.5 N NaOH	48 hours	Significant Degradation	Not Specified	[1]	
Oxidative	1% H ₂ O ₂	30 minutes	Significant Degradation	Not Specified	[6]
3.0% H ₂ O ₂	48 hours	Not Specified	Not Specified	[1]	
30% w/v H ₂ O ₂	15 minutes	1.17%	Not Observed	[5]	
30% w/v H ₂ O ₂	24 hours	5.40%	Not Observed	[5]	
Thermal	Dry Heat	Not Specified	Relatively Stable	Not Observed	[5]
60°C	24 hours	7.55%	Not Specified	[9]	
Photolytic	UV Light (254 nm)	10 days	Significant Degradation	Not Specified	[1][10]

UV and Visible Light	1.2 million lux hours	10.64%	Not Specified	[6][9]
-------------------------	--------------------------	--------	---------------	--------

Experimental Protocols

Protocol for Shake-Flask Solubility Determination

This protocol is based on the widely used shake-flask method for determining the equilibrium solubility of a compound.[4][14][15]

Objective: To determine the saturation solubility of Voriconazole in a given solvent system.

Materials:

- Voriconazole API
- Selected solvent (e.g., water, phosphate buffer pH 6.8, ethanol)
- Glass vials with screw caps
- Orbital shaker/incubator
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Validated analytical instrument (e.g., HPLC-UV)

Procedure:

- Preparation: Add an excess amount of Voriconazole to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a known volume of the pre-equilibrated solvent to each vial.

- Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Centrifuge the vials at a high speed (e.g., 4000 rpm for 20 minutes) to further separate the solid and liquid phases.[2]
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to filter the supernatant through a syringe filter.
- Dilution: Dilute the filtered sample quantitatively with the appropriate solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of Voriconazole.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting Voriconazole to various stress factors to identify potential degradation products and pathways, as recommended by ICH guidelines.[5]

Objective: To evaluate the intrinsic stability of Voriconazole under various stress conditions.

Materials:

- Voriconazole API or drug product
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Water bath or oven

- Photostability chamber
- Validated stability-indicating HPLC method

Procedure:

- Stock Solution Preparation: Prepare a stock solution of Voriconazole in a suitable solvent (e.g., acetonitrile or mobile phase).[5]
- Acid Hydrolysis:
 - To a known volume of the stock solution, add an equal volume of 0.1 M to 3 N HCl.[5][6]
 - Incubate the solution at a specified temperature (e.g., 60°C) for a set duration (e.g., 2 to 48 hours).[1][6]
 - After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of NaOH.
 - Dilute to the final concentration with the mobile phase and analyze by HPLC.
- Alkaline Hydrolysis:
 - To a known volume of the stock solution, add an equal volume of 0.1 M to 0.5 N NaOH.[1][6]
 - Incubate at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes to 48 hours).[1][6]
 - Cool the sample and neutralize it with an equivalent amount of HCl.
 - Dilute to the final concentration and analyze by HPLC.
- Oxidative Degradation:
 - To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 1% to 30% H₂O₂).[5][6]

- Keep the solution at room temperature for a specified period (e.g., 30 minutes to 48 hours).[1][6]
- Dilute to the final concentration and analyze by HPLC.
- Thermal Degradation:
 - Expose the solid drug substance or a solution of the drug to elevated temperatures (e.g., 60°C) for a defined period (e.g., 24 hours).[6]
 - For the solution, cool to room temperature before analysis. For the solid, dissolve in a suitable solvent.
 - Dilute to the final concentration and analyze by HPLC.
- Photolytic Degradation:
 - Expose the solid drug substance or a solution of the drug to a combination of UV and visible light in a photostability chamber. The total exposure should be not less than 1.2 million lux hours and 200 watt-hours/m².[6]
 - A control sample should be kept in the dark under the same temperature conditions.
 - Prepare the sample for analysis by dissolving or diluting it to the final concentration and analyze by HPLC.

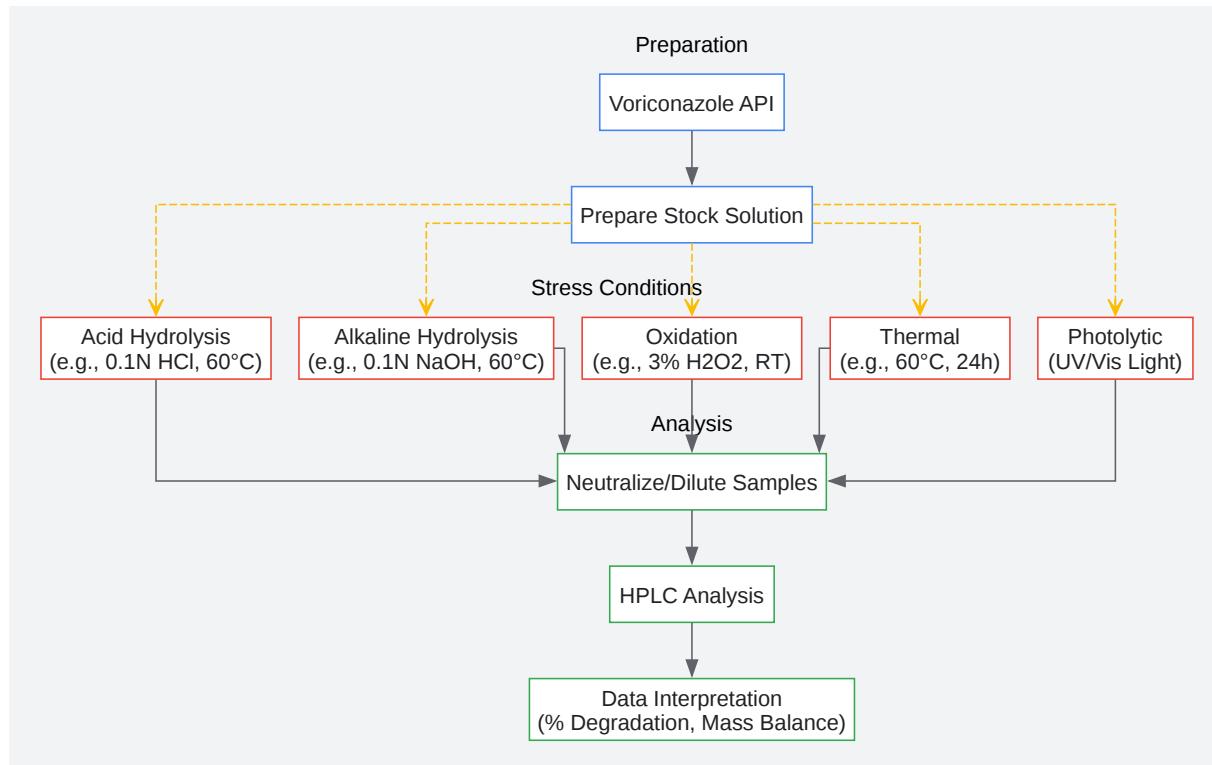
Protocol for Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the analysis of Voriconazole and its degradation products.

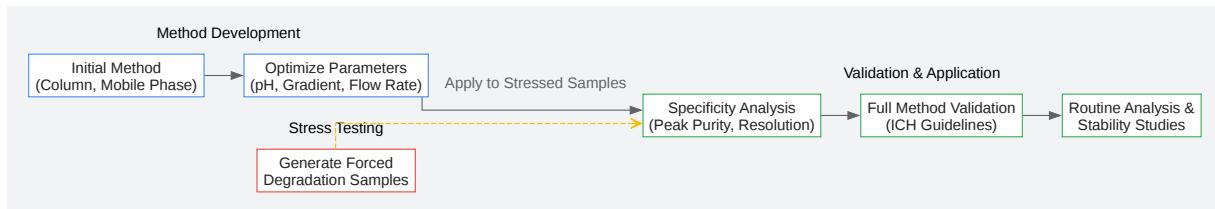
Objective: To quantitatively determine the concentration of Voriconazole and separate it from its potential degradation products.

Chromatographic Conditions:

Parameter	Condition	Reference
Column	Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 μ m)	[1]
Hypersil C18 (250 x 4.6 mm)	[5]	
Inertsil ODS 3V (150 x 4.6 mm, 5 μ m)	[6]	
Mobile Phase	Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 2.5) - Gradient	[6]
Acetonitrile : 50 mM Ammonium Phosphate Dibasic Buffer (pH 6.0) (48:52, v/v)	[1]	
Acetonitrile : Water (40:60, v/v)	[5]	
Flow Rate	1.0 - 1.2 mL/min	[1][5][6]
Detection Wavelength	250 nm, 255 nm, or 256 nm	[1][6][12]
Column Temperature	25°C or 35°C	[1][6]
Injection Volume	20 μ L	[1][6]


Procedure:

- System Preparation: Prepare the mobile phase as specified, filter it through a 0.45 μ m membrane filter, and degas it. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Standard Solution: Prepare a standard solution of Voriconazole of known concentration in the mobile phase.
- Sample Preparation: Prepare the samples (from solubility or stability studies) by diluting them to a suitable concentration with the mobile phase.


- Chromatographic Run: Inject equal volumes (e.g., 20 μ L) of the standard and sample solutions into the chromatograph.
- Data Analysis: Record the chromatograms and measure the peak areas. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main Voriconazole peak. Calculate the concentration of Voriconazole in the samples by comparing the peak areas with that of the standard. The percentage of degradation can be calculated from the decrease in the area of the Voriconazole peak in the stressed samples compared to an unstressed control.

Visualizations

The following diagrams, created using the DOT language, illustrate the workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Forced Degradation Studies.

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Stability-Indicating Method Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and Stability of Voriconazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5103285#eroonazole-solubility-and-stability-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com